(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine, also known as 2-(1-methyl-1H-pyrazol-4-yl)phenylmethanamine, is a compound with the molecular formula and a molecular weight of 187.24 g/mol. This compound is of significant interest in various fields of research due to its potential biochemical applications and interactions with biological systems. Its structure features a phenyl ring substituted with a pyrazole moiety, which is known for its diverse biological activities.
The synthesis of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine can be achieved through several methods, primarily involving the condensation of appropriate precursors. One common approach includes:
The molecular structure of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine can be described as follows:
(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine participates in various chemical reactions typical for amines and pyrazole derivatives:
The mechanism of action for (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine involves its interaction with various biological targets:
(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine has several scientific uses:
The synthesis of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS 1184589-25-0) predominantly relies on palladium-catalyzed Suzuki-Miyaura cross-coupling as the pivotal bond-forming strategy. This approach leverages the exceptional compatibility of pyrazole-derived boronic esters with diverse aromatic electrophiles. The core synthetic sequence typically initiates with the preparation of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 761446-44-0), a stable boronic ester intermediate that circumvents the decomposition issues associated with its boronic acid counterpart [4] [8]. This key building block undergoes cross-coupling with 4-(aminomethyl)phenyl halides—particularly bromides—under meticulously optimized catalytic conditions.
The reaction employs Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts (0.5-2 mol%) in a mixed solvent system of dimethoxyethane (DME) and aqueous sodium carbonate (2M) at 80-85°C for 12-16 hours. This protocol consistently delivers coupling yields exceeding 85%, attributed to the electron-deficient nature of the pyrazole ring enhancing transmetalation efficiency [2] [10]. Post-coupling, the primary amine functionality necessitates protection—typically as a tert-butoxycarbonyl (Boc) derivative—prior to the coupling step to prevent catalyst poisoning or undesired side reactions. Subsequent acidic deprotection (e.g., trifluoroacetic acid in dichloromethane) yields the target amine as a free base, which can be further converted to pharmaceutical salts [2] [5].
Table 1: Key Reaction Parameters for Suzuki-Miyaura Synthesis of (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine
Coupling Partner | Catalyst System | Temperature | Reaction Time | Reported Yield |
---|---|---|---|---|
4-(Boc-aminomethyl)phenyl bromide | Pd(PPh₃)₄ / Na₂CO₃ | 85°C | 16 hours | 87% |
4-(Phthalimidomethyl)phenyl bromide | Pd(dppf)Cl₂ / K₂CO₃ | 80°C | 12 hours | 92% |
4-(Cyanomethyl)phenyl bromide* | Pd(PPh₃)₄ / Na₂CO₃ | 90°C | 18 hours | 78% |
* Requires subsequent reduction to aminomethyl function
Functionalization of the 1H-pyrazole core precedes its incorporation into the target scaffold and demands precise regiocontrol to ensure the correct isomer formation. The 1-methylpyrazol-4-yl configuration—essential for bioactivity—is secured through N-alkylation strategies applied to pyrazole precursors. A critical optimization involves the selective alkylation of pyrazole at the N1 position using methyl iodide in the presence of silver(I) oxide (Ag₂O) as a mild base in N,N-dimethylformamide (DMF) at 60°C. This method achieves >95% regioselectivity for the 1-methyl-4-iodopyrazole intermediate, avoiding O-alkylation and dialkylation byproducts commonly observed with stronger bases like sodium hydride [3] [8].
Further functional group elaboration employs halogen-metal exchange or direct electrophilic substitution. For instance, 4-iodo-1-methylpyrazole undergoes lithium-halogen exchange at -78°C using n-butyllithium, followed by quenching with trimethylborate to generate boronic acid derivatives. Alternatively, Pd-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) with PdCl₂(dppf) as catalyst converts the iodide directly into the pinacol ester, a stable boronic ester suitable for storage and cross-coupling [4] [8]. The electrophilic character of the pyrazole C4 position is enhanced by the electron-donating methyl group at N1, facilitating metalation and subsequent functionalization.
Table 2: Comparison of Pyrazole Functionalization Methods
Method | Reagents | Conditions | Regioselectivity | Limitations |
---|---|---|---|---|
N-Alkylation | CH₃I, Ag₂O, DMF | 60°C, 6h | >95% (N1 isomer) | Limited to methyl iodide |
Halogenation | NIS, AcOH | RT, 2h | C4 selectivity | Requires acetic acid solvent |
Direct Borylation | B₂pin₂, PdCl₂(dppf) | 80°C, 5h | >99% C4 | Catalyst-sensitive |
Halogen-Metal Exchange | n-BuLi, B(OMe)₃ | -78°C, 1h | High | Cryogenic conditions |
The boronic ester intermediate (1-methylpyrazole-4-boronic acid pinacol ester) serves as the linchpin for constructing diverse pharmacologically relevant scaffolds beyond the target amine. Comparative studies reveal significant advantages over its boronic acid analog: enhanced stability against protodeboronation, crystallinity facilitating purification, and reduced homo-coupling during cross-coupling reactions [4] [8]. In heterocyclic synthesis, this reagent participates in Suzuki-Miyaura couplings with halogenated heterocycles, yielding fused systems like aminothiazoles (γ-secretase modulators) and amino-pyrido-indol-carboxamides (JAK2 inhibitors) [8].
The electron-deficient pyrazole ring within the boronic ester accelerates transmetalation in coupling reactions but necessitates careful optimization to prevent deboronation. Catalytic systems employing Pd(OAc)₂ with SPhos ligand in toluene/water mixtures (3:1) at 70°C achieve near-quantitative conversion with aryl bromides, while chlorides require stronger ligands like RuPhos. Crucially, the pinacol ester's stability enables chromatographic purification and long-term storage—properties indispensable for industrial-scale synthesis where intermediate storage is routine [4] [5].
Table 3: Performance Comparison of Boronic Ester vs. Acid in Target Compound Synthesis
Parameter | 1-Methylpyrazole-4-boronic Acid | 1-Methylpyrazole-4-boronic Acid Pinacol Ester |
---|---|---|
Stability at RT | Days (prone to deboronation) | Months (stable as solid) |
Purity After Isolation | 85-90% (aqueous workup) | 95-98% (recrystallization) |
Coupling Yield with 4-Bromobenzylamine | 72% | 92% |
Homo-coupling Byproduct | 8-12% | <1% |
Industrial Process Suitability | Low (decomposition issues) | High (stable under ambient storage) |
Conversion of the free base (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine into pharmaceutically acceptable salts significantly enhances aqueous solubility and solid-state stability. The hydrochloride salt (CAS 2101195-85-9) is synthesized by treating the free base in anhydrous diethyl ether with hydrogen chloride gas or 2M HCl in diethyl ether, yielding a crystalline solid with 99% purity after recrystallization from ethanol/ether mixtures [1] [7]. Similarly, the sulfate salt is generated using sulfuric acid in isopropanol, forming a hygroscopic solid requiring strict moisture control during storage.
Salt formation profoundly impacts physicochemical properties: the hydrochloride salt exhibits water solubility >50 mg/mL compared to <5 mg/mL for the free base—a critical factor for in vivo bioavailability. X-ray diffraction analyses confirm that the hydrochloride salt adopts a monoclinic crystal structure with chloride ions hydrogen-bonded to the protonated amine, enhancing lattice energy and thermal stability (decomposition >200°C) [1] [7]. For GMP manufacturing, counterion stoichiometry is meticulously controlled during salt crystallization to avoid solvates or hydrates that compromise stability.
Table 4: Properties of (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine Salts
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9